N-[2-(dipropylcarbamoyl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[2-(dipropylcarbamoyl)phenyl]pyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group and a phenyl ring bearing a dipropylcarbamoyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dipropylcarbamoyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 2-aminopyridine with a carboxylic acid derivative. One common method is the amidation of 2-aminopyridine with 2-(dipropylcarbamoyl)benzoic acid under dehydrating conditions. The reaction is often catalyzed by coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dipropylcarbamoyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the aromatic rings.
Scientific Research Applications
N-[2-(dipropylcarbamoyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-[2-(dipropylcarbamoyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis .
Comparison with Similar Compounds
Similar Compounds
N-(2’,6’-dimethylphenyl)-2-piperidinecarboxamide: This compound is structurally similar but features a piperidine ring instead of a pyridine ring.
2-phenylpyridine: This compound has a phenyl group attached to a pyridine ring but lacks the carboxamide and dipropylcarbamoyl groups
Uniqueness
N-[2-(dipropylcarbamoyl)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(dipropylcarbamoyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-12-22(13-4-2)19(24)16-9-5-6-10-17(16)21-18(23)15-8-7-11-20-14-15/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFJLBHFMSOQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975853 |
Source
|
Record name | N-[2-(Dipropylcarbamoyl)phenyl]pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6045-69-8 |
Source
|
Record name | N-[2-(Dipropylcarbamoyl)phenyl]pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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